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Abstract
INV-101, also known as Zevaquenabant or S-MRI-1867, is a peripherally restricted, orally

bioavailable investigational new drug with a dual mechanism of action as a cannabinoid

receptor 1 (CB1) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2]

Developed by Inversago Pharma, now part of Novo Nordisk, INV-101 has been primarily

investigated for its anti-fibrotic properties, with a focus on idiopathic pulmonary fibrosis (IPF).

Preclinical studies have demonstrated its potential to mitigate fibrosis in animal models, and a

Phase 1 clinical trial has been completed. This technical guide provides a comprehensive

overview of the available data on INV-101, including its mechanism of action, preclinical and

clinical findings, and the experimental protocols utilized in its evaluation.

Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal interstitial lung disease

characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in

respiratory function. The endocannabinoid system, particularly the CB1 receptor, and the

inflammatory mediator nitric oxide, produced by iNOS, have been implicated in the

pathogenesis of fibrosis. Overactivity of the CB1 receptor and increased iNOS expression are

observed in fibrotic tissues.[3][4] INV-101's dual-targeting approach offers a novel therapeutic

strategy to simultaneously address these pro-fibrotic pathways. By being peripherally restricted,
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INV-101 is designed to avoid the neuropsychiatric side effects associated with first-generation,

centrally acting CB1 receptor antagonists.

Mechanism of Action
INV-101 exerts its therapeutic effects through two distinct but complementary mechanisms:

Peripheral CB1 Receptor Inverse Agonism: The CB1 receptor, when activated by

endocannabinoids such as anandamide, promotes pro-fibrotic signaling cascades. As an

inverse agonist, INV-101 not only blocks the receptor but also reduces its basal activity. This

action is intended to attenuate the downstream signaling pathways that contribute to

fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix

deposition. Key signaling pathways implicated include the Akt and transforming growth

factor-beta (TGF-β) pathways.[5][6]

Inducible Nitric Oxide Synthase (iNOS) Inhibition: During inflammation and tissue injury,

iNOS is upregulated and produces large amounts of nitric oxide (NO). While NO has

complex roles, excessive production by iNOS can lead to the formation of reactive nitrogen

species, contributing to cellular damage, inflammation, and the progression of fibrosis. By

inhibiting iNOS, INV-101 is expected to reduce this nitrosative stress and its pro-fibrotic

consequences.[7][8]

The synergistic action of CB1 receptor inverse agonism and iNOS inhibition is hypothesized to

provide a more potent anti-fibrotic effect than targeting either pathway alone.

Preclinical Data
In Vitro Pharmacology
Quantitative in vitro data for INV-101 (S-MRI-1867) is limited in publicly available sources.

However, the racemic mixture of MRI-1867 has been characterized.

Parameter Value Target Source

Ki 5.7 nM
Cannabinoid Receptor

1 (CB1)
Not publicly available
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Note: This Ki value is for the racemic mixture, (Rac)-MRI-1867. The S-enantiomer

(Zevaquenabant) is the active form.

In Vivo Efficacy in a Bleomycin-Induced Model of
Idiopathic Pulmonary Fibrosis
INV-101 has been evaluated in a well-established preclinical model of IPF using intratracheal

administration of bleomycin in mice. This model recapitulates key features of human IPF,

including inflammation and subsequent fibrosis.

A study presented at the European Respiratory Society (ERS) Congress in 2022 reported that

Zevaquenabant demonstrated a statistically significant reduction in the Ashcroft score, a

standardized method for quantifying the severity of lung fibrosis.[3] Another study highlighted

that pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as a systemic

delivery of 10 mg/kg/day.

Quantitative Efficacy Data:

Endpoint
Vehicle
Control

INV-101
(Zevaquenaba
nt)

% Reduction
Statistical
Significance

Mean Ashcroft

Score

Data not publicly

available

Data not publicly

available

Data not publicly

available
p < 0.05

Note: While a statistically significant reduction in the Ashcroft score was reported, the specific

quantitative data from this study has not been made publicly available.

Preclinical Pharmacokinetics
A study characterized the pharmacokinetic properties of S-MRI-1867 in several animal species.

The findings support its potential as an orally administered therapeutic.
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Species Bioavailability
Plasma
Clearance

Volume of
Distribution

Chiral
Conversion (S
to R)

Mouse 21-60% Moderate to Low High Negligible

Rat 21-60% Moderate to Low High Not Reported

Dog 21-60% Moderate to Low High Not Reported

Monkey 21-60% Moderate to Low High Not Reported

These data indicate that INV-101 has moderate oral bioavailability and is widely distributed in

the body, with limited clearance.[1] The negligible conversion to its inactive R-enantiomer in

mice suggests that the therapeutic effect is derived from the intended S-form.[1]

Clinical Data
Phase 1 Single Ascending Dose Study
Inversago Pharma initiated a Phase 1 clinical trial of INV-101 in September 2020.[9] The study

was a randomized, double-blind, placebo-controlled, single ascending dose trial conducted in

healthy volunteers in Canada.[9] The primary objectives were to evaluate the safety, tolerability,

and pharmacokinetics of INV-101.[9] The trial enrolled healthy adults aged 18 to 55 and tested

five dose levels of the drug.[9]

While the company has stated that the trial was completed, the quantitative results, including

pharmacokinetic parameters, have not been publicly disclosed. Following the acquisition of

Inversago Pharma by Novo Nordisk, the clinical development focus appears to have shifted to

other molecules in the pipeline, such as INV-202.[10]

Pharmacokinetic Parameters in Healthy Volunteers:
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Dose Level Cmax Tmax AUC Half-life

Dose 1
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Dose 2
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Dose 3
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Dose 4
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Dose 5
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (General
Protocol)
While the specific protocol for the INV-101 studies has not been detailed publicly, a general

methodology for this widely used model is as follows:

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-

induced fibrosis.

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to

anesthetized mice. The dose of bleomycin can vary, but it is a critical parameter for the

extent of fibrosis.

Treatment: INV-101 or vehicle control is administered to the mice, typically starting at a

specified time point after bleomycin instillation and continuing for a defined duration. The

route of administration (e.g., oral gavage, intraperitoneal injection, or inhalation) and the

dosing regimen are key aspects of the protocol.

Assessment of Fibrosis: At the end of the study period, mice are euthanized, and their lungs

are harvested.
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Histology: The lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to

visualize collagen deposition.

Ashcroft Scoring: The severity of fibrosis is quantified using the Ashcroft scoring system,

where a pathologist assigns a score from 0 (normal) to 8 (total fibrosis) to multiple fields of

view, and the average score is calculated.

Biochemical Analysis: Lung tissue can be analyzed for hydroxyproline content, a

quantitative measure of collagen.

Gene and Protein Expression: Analysis of pro-fibrotic markers such as TGF-β, α-smooth

muscle actin (α-SMA), and collagen I can be performed using techniques like RT-qPCR

and Western blotting.

Phase 1 Single Ascending Dose Clinical Trial (General
Protocol)
The specific protocol for the INV-101 Phase 1 trial is not publicly available. However, a typical

design for such a study includes:

Study Population: A small number of healthy adult volunteers who meet specific inclusion

and exclusion criteria.

Study Design: A randomized, double-blind, placebo-controlled design with sequential dose-

escalation cohorts.

Dosing: In each cohort, a small group of subjects receives a single dose of INV-101, while a

subset receives a placebo. The dose of INV-101 is increased in subsequent cohorts after a

safety review of the data from the previous cohort.

Safety and Tolerability Monitoring: Subjects are closely monitored for adverse events through

clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before

and after drug administration to determine the plasma concentration of INV-101 over time.
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Pharmacokinetic Analysis: The collected plasma concentration-time data are used to

calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax

(time to maximum concentration), AUC (area under the curve), and elimination half-life.
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Caption: Dual mechanism of action of INV-101 (Zevaquenabant).
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Caption: General workflow for preclinical evaluation in a bleomycin-induced fibrosis model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12298864?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening and Enrollment

Dosing and Monitoring

Data Analysis

Recruit Healthy
Adult Volunteers

Obtain Informed Consent

Conduct Screening Assessments

Enroll Eligible Subjects

Randomize to Dose Cohort
(INV-101 or Placebo)

Administer Single Dose

Monitor for Adverse Events
(Vital Signs, ECGs, Labs)

Collect Blood Samples
at Predefined Timepoints

Analyze Safety and
Tolerability Data

Measure Plasma
Drug Concentrations

Calculate Pharmacokinetic
Parameters (Cmax, Tmax, AUC)

Click to download full resolution via product page

Caption: General workflow for a Phase 1 single ascending dose clinical trial.
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Conclusion
INV-101 (Zevaquenabant) represents a promising, peripherally restricted, dual-action

therapeutic candidate for fibrotic diseases such as IPF. Its mechanism of targeting both the

CB1 receptor and iNOS pathways is well-supported by preclinical rationale. While early

preclinical data in a mouse model of IPF are encouraging, a significant amount of quantitative

data from both preclinical and the completed Phase 1 clinical trial is not yet publicly available.

The future development of INV-101 will likely depend on the strategic decisions of Novo

Nordisk as they integrate the Inversago Pharma pipeline. Further disclosure of the existing data

and the results of any future studies will be crucial for a comprehensive understanding of the

therapeutic potential of this investigational new drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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